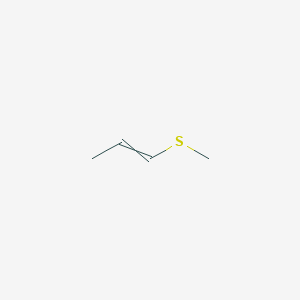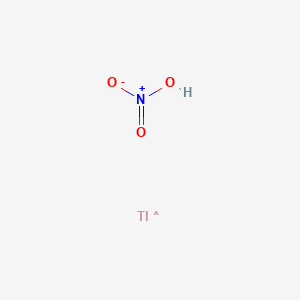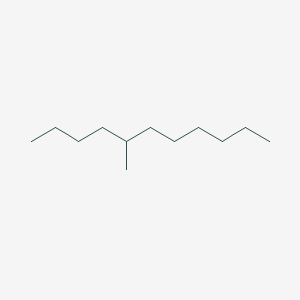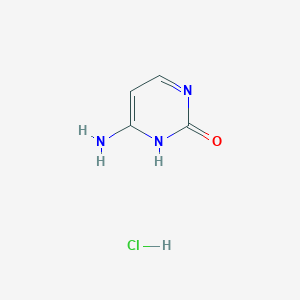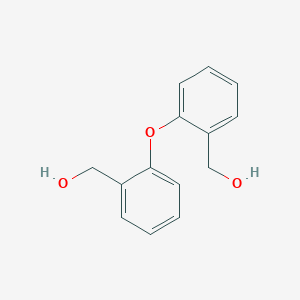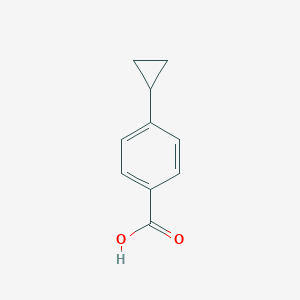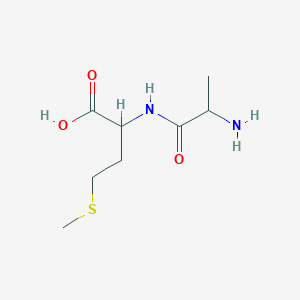
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that is synthesized in the brain and peripheral tissues. It is a potent positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. Allopregnanolone has been shown to have a wide range of effects on the brain and body, including anxiolytic, sedative, analgesic, and neuroprotective effects.
Mechanism of Action
Allopregnanolone enhances the activity of the GABA receptor by binding to a specific site on the receptor, which results in increased chloride ion influx into the neuron and subsequent hyperpolarization of the cell membrane. This leads to an overall decrease in neuronal excitability and a reduction in anxiety, pain, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
Allopregnanolone has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety, promote relaxation and sleep, and reduce pain and inflammation. It also has neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
Allopregnanolone is a highly potent and selective modulator of the GABA receptor, which makes it an attractive target for drug development. However, its use in lab experiments is limited by its low solubility in water and its rapid metabolism in vivo. Additionally, the effects of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone can be highly dependent on the specific experimental conditions and the dose used.
Future Directions
There are several potential future directions for research on 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone. One area of interest is the development of novel drugs that target the 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone/GABA receptor system for the treatment of anxiety, depression, and other neurological and psychiatric disorders. Another area of interest is the investigation of the role of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone in the regulation of inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is growing interest in the use of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone as a biomarker for the diagnosis and monitoring of neurological and psychiatric disorders.
Synthesis Methods
Allopregnanolone is synthesized from progesterone through a series of enzymatic reactions. The first step involves the conversion of progesterone to 5alpha-dihydroprogesterone (5alpha-DHP) by the enzyme 5alpha-reductase. The second step involves the conversion of 5alpha-DHP to 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone by the enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).
Scientific Research Applications
Allopregnanolone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI). It has also been studied for its potential use in the treatment of alcohol and opioid addiction.
properties
CAS RN |
1635-20-7 |
|---|---|
Molecular Formula |
C22H36O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-[(3S,5S,8S,9S,10S,11R,13S,14S,16R,17R)-3,11,17-trihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-20(14,3)19(16)18(25)11-21(17,4)22(12,26)13(2)23/h12,14-19,24-26H,5-11H2,1-4H3/t12-,14+,15+,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
InChI Key |
OACVNSOUPWYEBL-JZOCASSUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)C)O)C)O)C)O |
SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
Canonical SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
Other CAS RN |
1635-20-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




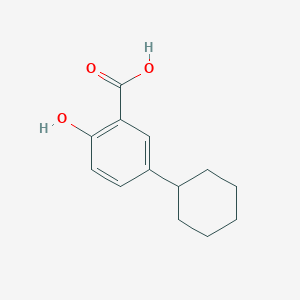
![[2,6':2',6''-Terbenzothiazole]-7-sulfonic acid, 2''-(4-aminophenyl)-6-methyl-, monosodium salt](/img/structure/B167931.png)
